molecular formula C17H18BrN5OS2 B453892 N-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA

N-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA

Cat. No.: B453892
M. Wt: 452.4g/mol
InChI Key: JZTABYBPPOTTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA is a complex organic compound that features a combination of pyrazole and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA typically involves multi-step reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the bromo substituent. The benzothiophene moiety is then synthesized separately and coupled with the pyrazole derivative through a series of condensation reactions. The final step involves the formation of the thiourea linkage under controlled conditions, such as using a base catalyst and maintaining a specific temperature range.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromo substituent on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)UREA: Similar structure but lacks the thiourea linkage.

    N-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOCARBAMATE: Contains a thiocarbamate group instead of a thiourea group.

Uniqueness

The uniqueness of N-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and benzothiophene moieties, along with the thiourea linkage, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H18BrN5OS2

Molecular Weight

452.4g/mol

IUPAC Name

4-bromo-N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C17H18BrN5OS2/c1-8-4-5-10-11(7-19)16(26-12(10)6-8)21-17(25)20-15(24)14-13(18)9(2)22-23(14)3/h8H,4-6H2,1-3H3,(H2,20,21,24,25)

InChI Key

JZTABYBPPOTTRH-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=C(C(=NN3C)C)Br

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=C(C(=NN3C)C)Br

Origin of Product

United States

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